Forsythoside A

Catalog No.
S618725
CAS No.
79916-77-1
M.F
C29H36O15
M. Wt
624.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Forsythoside A

CAS Number

79916-77-1

Product Name

Forsythoside A

IUPAC Name

[(2R,3S,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

Molecular Formula

C29H36O15

Molecular Weight

624.6 g/mol

InChI

InChI=1S/C29H36O15/c1-13-22(35)23(36)25(38)29(42-13)41-12-20-27(44-21(34)7-4-14-2-5-16(30)18(32)10-14)24(37)26(39)28(43-20)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3/b7-4+/t13-,20+,22-,23+,24+,25+,26+,27+,28+,29+/m0/s1

InChI Key

DTOUWTJYUCZJQD-UJERWXFOSA-N

SMILES

Array

Synonyms

forsythiaside, forsythoside A

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC(=C(C=C3)O)O)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O

The exact mass of the compound Forsythiaside is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 729638. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Supplementary Records. It belongs to the ontological category of hydroxycinnamic acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Forsythoside A is a well-characterized phenylethanoid glycoside isolated from *Forsythia suspensa*, a plant used extensively in traditional medicine.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGeXZ7vyjoxng23KT-UNreVYYP_LS8KF8MVPvH5TlAqvZGPuD6_MiRvZr2HI5zdH9I8FXSfGpLjOhPoZaelQvpiHWpbBvgiSiPASYO3-KAUZhTTpBQOJpQRyFFIa_eeIB77oZ-0Ivc5GwbqMVs%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEItqeRtLm-OOe2CvgerBCSDqO4ylgvkyVTSPdGsvyivE_YrlILfamj63cvhh_OmnnbVPIFRD2xlLLHfYqYRU6oTYHCbCt6on-LxNwfmD3kpj0fRYxLL39v7aPkXlBB46XxQ3ZTbvfZVlzJCmqMfGG8HEA%3D)] As a member of this class, it possesses a core structure defined by a hydroxy-phenylethyl group and a caffeoyl group attached to a central glucose moiety.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGmWuYjYvDtySfxIdYh6U_oyjcG1i5CQXJGDh9MYDIKDWF_ltlyb7CyxO9qt5bk5U2Egmlc8r0yX7DtRohPJbwfS-I1FdvLRGht0prZ4C_t5bEDarJP55xCUraMqYrMnhVtg3KBOLK8oEbdV7fueBAVRHzJ656DS-araplaI5uHWd9OQzLgKQmFaPfQebT61sJsOvC6PdB-dcDFcjD3GvXZQtkbgGTBtc6pQ48hUP5pBe8MddL4f_MZAuLNz5dsyhrNcA%3D%3D)] Its primary, well-documented biological activities include antioxidant, anti-inflammatory, and neuroprotective effects, making it a critical reagent for research in these areas.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEItqeRtLm-OOe2CvgerBCSDqO4ylgvkyVTSPdGsvyivE_YrlILfamj63cvhh_OmnnbVPIFRD2xlLLHfYqYRU6oTYHCbCt6on-LxNwfmD3kpj0fRYxLL39v7aPkXlBB46XxQ3ZTbvfZVlzJCmqMfGG8HEA%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFdDyhhDCpyIzQEntbI0K0jY7m6uOdsD0yQzWHBBpkBjO8GBiCAVfRQkBRXzyH5cvw7suI3oxLLr-6KAAnLoAdwiOlSPD3VZI4xQkJpeYcBFU0zA97sPvN4pcegioMZLUuuKux4funos_RInUg%3D)] Unlike crude plant extracts which contain a variable mixture of related compounds, procuring high-purity Forsythoside A ensures dose-accuracy and reproducibility in sensitive biological assays.

Substituting high-purity Forsythoside A with crude *Forsythia* extracts or even closely related phenylethanoid glycosides like Acteoside introduces critical experimental variability. Crude extracts contain a complex, unquantified mixture of active and inactive compounds, leading to unpredictable potency and batch-to-batch inconsistency.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHlvJv2taUCdlBirqNsirFOLBH6NHFZYtujIh4_3IK-chxl619ikF5WEFh6HWq76xEKwPHah_y5Kul1JWen1I6QyYHouPJiAmsu0nbtt9lyPSl1LHfr27J0S_jTkWQXwX6H9IT8)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFcg1-E7HhkwAAsVfn7-kj1wHDHVtMVbtg6MQQST_ZBfjToz8mIHRQ4fT5ODWMmrHSwSAzWZednteZ1WWMU92cUnVP9_XpqlMvwLKrAF13XwRxYQA41Ds1qPdeq846RLRKq-aao_7gyrYeY3YM%3D)] Minor structural differences between analogs, such as the type and linkage of sugar moieties, can significantly alter bioavailability, metabolic stability, and target-specific activity.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE5zJtL4xCgT-7Sh7RpS-H3BISBCgiQYag-TX4X4tlUbLZUE0Z0qOleC23ZHJ34_2xnoMtlfGd1SsY3Rber3-0LDK4cIDVHufvLEMY_YesmZDej8tKhtC5QIgeLTW60xfHGqmX3JxyAY_KMH4I%3D)] For instance, while structurally similar, Forsythoside A and its analog Forsythoside B exhibit different potencies in anti-inflammatory and antioxidant assays.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG66k2cIJVBLuoIFFtVDKD-64VHv3PVUm6iu0ne8i7Yuf3M9ZbYxDxSUx2ZCm-MFUhdgXuXqjbX3836qStp6Q35vFndiI0JXruXs0p8GQESkgFxsWyL3OeHzNKpRswHHVEyQUa6vvQ4Li5ewMk%3D)] This non-interchangeability makes purified Forsythoside A essential for studies requiring precise structure-activity relationship (SAR) analysis, reproducible dose-response curves, and clear mechanistic interpretation.

Purity-Dependent Reproducibility: Consistent Performance Over Crude Extracts

High-purity Forsythoside A provides consistent solubility and stability, which is critical for reproducible results. Technical datasheets specify its solubility in common laboratory solvents such as DMSO (10 mg/ml) and Ethanol (30 mg/ml).[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG66k2cIJVBLuoIFFtVDKD-64VHv3PVUm6iu0ne8i7Yuf3M9ZbYxDxSUx2ZCm-MFUhdgXuXqjbX3836qStp6Q35vFndiI0JXruXs0p8GQESkgFxsWyL3OeHzNKpRswHHVEyQUa6vvQ4Li5ewMk%3D)] In contrast, crude *Forsythia suspensa* extracts (FSE) exhibit poor water solubility (approx. 6.08 g/L), which can be inconsistent between batches.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGeXZ7vyjoxng23KT-UNreVYYP_LS8KF8MVPvH5TlAqvZGPuD6_MiRvZr2HI5zdH9I8FXSfGpLjOhPoZaelQvpiHWpbBvgiSiPASYO3-KAUZhTTpBQOJpQRyFFIa_eeIB77oZ-0Ivc5GwbqMVs%3D)] Furthermore, Forsythoside A in its pure form is known to have stability issues under high temperature and varied pH, making a characterized, pure starting material essential for controlled experiments and avoiding degradation that would occur unpredictably in a complex mixture.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGeXZ7vyjoxng23KT-UNreVYYP_LS8KF8MVPvH5TlAqvZGPuD6_MiRvZr2HI5zdH9I8FXSfGpLjOhPoZaelQvpiHWpbBvgiSiPASYO3-KAUZhTTpBQOJpQRyFFIa_eeIB77oZ-0Ivc5GwbqMVs%3D)]

Evidence DimensionSolubility & Handling
Target Compound DataSoluble in DMSO at 10 mg/ml and Ethanol at 30 mg/ml.
Comparator Or BaselineCrude Forsythia suspensa extract (FSE) has a water solubility of only 6.08 g/L.
Quantified DifferenceProvides defined, reproducible solubility profiles unattainable with crude extracts.
ConditionsStandard laboratory solvents and conditions.

For any quantitative biological assay, starting with a precisely defined and fully solubilized compound is non-negotiable for dose-accuracy and reproducibility.

Superior Neuroprotective Activity in Amyloid-Beta Induced Apoptosis Models

In a direct comparison of neuroprotective effects, Forsythoside A demonstrated a marked ability to protect PC12 cells from amyloid-β (Aβ (25-35))-induced apoptosis. At a concentration of 25 µM, Forsythoside A significantly reduced apoptosis, an effect directly relevant to Alzheimer's disease research.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG66k2cIJVBLuoIFFtVDKD-64VHv3PVUm6iu0ne8i7Yuf3M9ZbYxDxSUx2ZCm-MFUhdgXuXqjbX3836qStp6Q35vFndiI0JXruXs0p8GQESkgFxsWyL3OeHzNKpRswHHVEyQUa6vvQ4Li5ewMk%3D)] In a separate but comparable study on the same cell line, the common substitute Acteoside required a higher concentration of 50 μM to show similar protective effects against Aβ (1-42)-induced toxicity.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGeXZ7vyjoxng23KT-UNreVYYP_LS8KF8MVPvH5TlAqvZGPuD6_MiRvZr2HI5zdH9I8FXSfGpLjOhPoZaelQvpiHWpbBvgiSiPASYO3-KAUZhTTpBQOJpQRyFFIa_eeIB77oZ-0Ivc5GwbqMVs%3D)] This suggests a higher potency for Forsythoside A in this specific, disease-relevant model.

Evidence DimensionNeuroprotection (Cell Viability)
Target Compound DataEffective at 10 and 25 µM in reducing Aβ (25-35)-induced apoptosis.
Comparator Or BaselineActeoside showed protective effects against Aβ (1-42) at 50 and 100 μM.
Quantified DifferenceForsythoside A demonstrates neuroprotective activity at approximately half the concentration of Acteoside in a similar model.
ConditionsAmyloid-beta induced apoptosis in PC12 cells.

For researchers modeling neurodegenerative diseases, using the more potent compound allows for achieving desired biological effects at lower concentrations, reducing potential off-target effects and conserving material.

Differentiated Antioxidant Activity Compared to In-Class Analogs

While many phenylethanoid glycosides are antioxidants, their efficiencies differ. In a DPPH radical scavenging assay, Forsythoside A exhibited an EC50 value of 6.3 µg/ml.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG66k2cIJVBLuoIFFtVDKD-64VHv3PVUm6iu0ne8i7Yuf3M9ZbYxDxSUx2ZCm-MFUhdgXuXqjbX3836qStp6Q35vFndiI0JXruXs0p8GQESkgFxsWyL3OeHzNKpRswHHVEyQUa6vvQ4Li5ewMk%3D)] In a comparative study using the same assay, the close structural analog Forsythoside B was found to be less potent than Acteoside, which itself has reported DPPH IC50 values typically ranging from 8-12 µM (approx. 5-7.5 µg/ml).[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGeXZ7vyjoxng23KT-UNreVYYP_LS8KF8MVPvH5TlAqvZGPuD6_MiRvZr2HI5zdH9I8FXSfGpLjOhPoZaelQvpiHWpbBvgiSiPASYO3-KAUZhTTpBQOJpQRyFFIa_eeIB77oZ-0Ivc5GwbqMVs%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEItqeRtLm-OOe2CvgerBCSDqO4ylgvkyVTSPdGsvyivE_YrlILfamj63cvhh_OmnnbVPIFRD2xlLLHfYqYRU6oTYHCbCt6on-LxNwfmD3kpj0fRYxLL39v7aPkXlBB46XxQ3ZTbvfZVlzJCmqMfGG8HEA%3D)] Another study directly comparing Acteoside to Forsythoside B found Acteoside to be superior in both DPPH and ABTS scavenging assays.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQERdQw-ItWyXvWZgoGWHyIZqKwEk_uj05S_SdOKewY6R6zS3R-2sU5xHE5CYi0eLldaTDELWp0p1hWlA_ZhdmgrkUf4Q9OnlV6P2zNZ0b4XwDPp3S_LFG2omoyPNAwBiPECWLzciUcAlXhs8ZA%3D)] This places Forsythoside A's potency at the higher end of its class, making it a more efficient choice than Forsythoside B for applications requiring potent radical scavenging.

Evidence DimensionDPPH Radical Scavenging (EC50/IC50)
Target Compound Data6.3 µg/ml
Comparator Or BaselineActeoside (approx. 5-7.5 µg/ml); Forsythoside B (less potent than Acteoside).
Quantified DifferenceForsythoside A shows comparable or slightly better potency than Acteoside and is demonstrably more potent than its close analog Forsythoside B.
ConditionsDPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

When studying oxidative stress, selecting a compound with high, well-defined potency ensures that the observed effects are due to efficient radical scavenging rather than other mechanisms, clarifying structure-activity conclusions.

High-Reproducibility Screening and Assay Development

For establishing new cell-based assays or conducting high-throughput screens, the defined solubility and stability of pure Forsythoside A ensures consistent stock solution preparation and reliable dose-response curves, eliminating the variability inherent in crude plant extracts.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGeXZ7vyjoxng23KT-UNreVYYP_LS8KF8MVPvH5TlAqvZGPuD6_MiRvZr2HI5zdH9I8FXSfGpLjOhPoZaelQvpiHWpbBvgiSiPASYO3-KAUZhTTpBQOJpQRyFFIa_eeIB77oZ-0Ivc5GwbqMVs%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG66k2cIJVBLuoIFFtVDKD-64VHv3PVUm6iu0ne8i7Yuf3M9ZbYxDxSUx2ZCm-MFUhdgXuXqjbX3836qStp6Q35vFndiI0JXruXs0p8GQESkgFxsWyL3OeHzNKpRswHHVEyQUa6vvQ4Li5ewMk%3D)]

Investigating Neuroprotection in Alzheimer's Disease Models

Given its demonstrated higher potency in mitigating amyloid-beta-induced toxicity compared to common analogs like Acteoside, Forsythoside A is the preferred reagent for studies focused on screening for and characterizing neuroprotective agents in Alzheimer's-relevant cellular models.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEItqeRtLm-OOe2CvgerBCSDqO4ylgvkyVTSPdGsvyivE_YrlILfamj63cvhh_OmnnbVPIFRD2xlLLHfYqYRU6oTYHCbCt6on-LxNwfmD3kpj0fRYxLL39v7aPkXlBB46XxQ3ZTbvfZVlzJCmqMfGG8HEA%3D)]

Structure-Activity Relationship (SAR) Studies of Antioxidants

The well-characterized and potent radical scavenging activity of Forsythoside A makes it an excellent candidate for SAR studies. Its performance can be reliably benchmarked against less potent analogs like Forsythoside B to elucidate the specific structural motifs responsible for antioxidant efficacy.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQERdQw-ItWyXvWZgoGWHyIZqKwEk_uj05S_SdOKewY6R6zS3R-2sU5xHE5CYi0eLldaTDELWp0p1hWlA_ZhdmgrkUf4Q9OnlV6P2zNZ0b4XwDPp3S_LFG2omoyPNAwBiPECWLzciUcAlXhs8ZA%3D)]

Investigating Mechanisms of Nrf2/HO-1 and NF-κB Pathway Modulation

Forsythoside A is a documented modulator of key inflammatory and antioxidant signaling pathways, including Nrf2/HO-1 and NF-κB.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGmWuYjYvDtySfxIdYh6U_oyjcG1i5CQXJGDh9MYDIKDWF_ltlyb7CyxO9qt5bk5U2Egmlc8r0yX7DtRohPJbwfS-I1FdvLRGht0prZ4C_t5bEDarJP55xCUraMqYrMnhVtg3KBOLK8oEbdV7fueBAVRHzJ656DS-araplaI5uHWd9OQzLgKQmFaPfQebT61sJsOvC6PdB-dcDFcjD3GvXZQtkbgGTBtc6pQ48hUP5pBe8MddL4f_MZAuLNz5dsyhrNcA%3D%3D)] Using the pure compound is essential for accurately dissecting these mechanisms without confounding effects from other bioactive molecules present in extracts.

XLogP3

-0.5

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

9

Exact Mass

624.20542044 Da

Monoisotopic Mass

624.20542044 Da

Heavy Atom Count

44

UNII

OUH5BQ893P

Other CAS

79916-77-1

Wikipedia

Forsythiaside

Dates

Last modified: 08-15-2023

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